

What is the chemical structure of Delpazolid (LCB01-0371)?

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Compound of Interest

Compound Name: Delpazolid

Cat. No.: B607052

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Delpazolid (LCB01-0371): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delpazolid (LCB01-0371) is a novel, second-generation oxazolidinone antibiotic currently under clinical development for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, with a particular focus on *Mycobacterium tuberculosis*.^{[1][2]} Developed by LegoChem Biosciences, **Delpazolid** offers a promising alternative to existing therapies, demonstrating a favorable safety profile and potent antibacterial activity.^{[1][3]} This technical guide provides a comprehensive overview of **Delpazolid**'s chemical structure, synthesis, mechanism of action, and key experimental data.

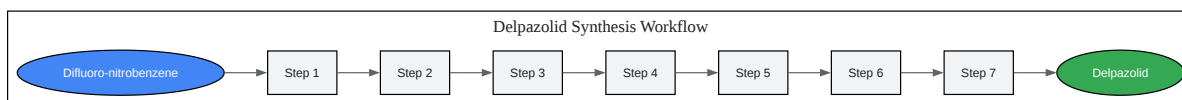
Chemical Structure and Properties

Delpazolid is chemically identified as (5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one.^{[4][5]} Its structure features the characteristic oxazolidinone core essential for its antibacterial activity, along with a distinct cyclic amidrazone moiety that contributes to its improved pharmacokinetic properties and safety profile compared to earlier-generation oxazolidinones like linezolid.^{[3][6]}

Identifier	Value
IUPAC Name	(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one[5]
SMILES	CN1CCN(C=N1)C2=C(C=C(C=C2)N3C--INVALID-LINK--CO)F[4][5]
InChI	InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1[4][5]
InChIKey	QLUWQAFDTNAYPN-LLVKDONJSA-N[4]
Molecular Formula	C ₁₄ H ₁₇ FN ₄ O ₃ [4]
Molecular Weight	308.31 g/mol [5]

Synthesis of Delpazolid

A synthetic scheme for **Delpazolid** has been described, starting from difluoro-nitrobenzene. The process involves seven steps with high yields, and the products are readily purified without the need for chromatography.[3][6]

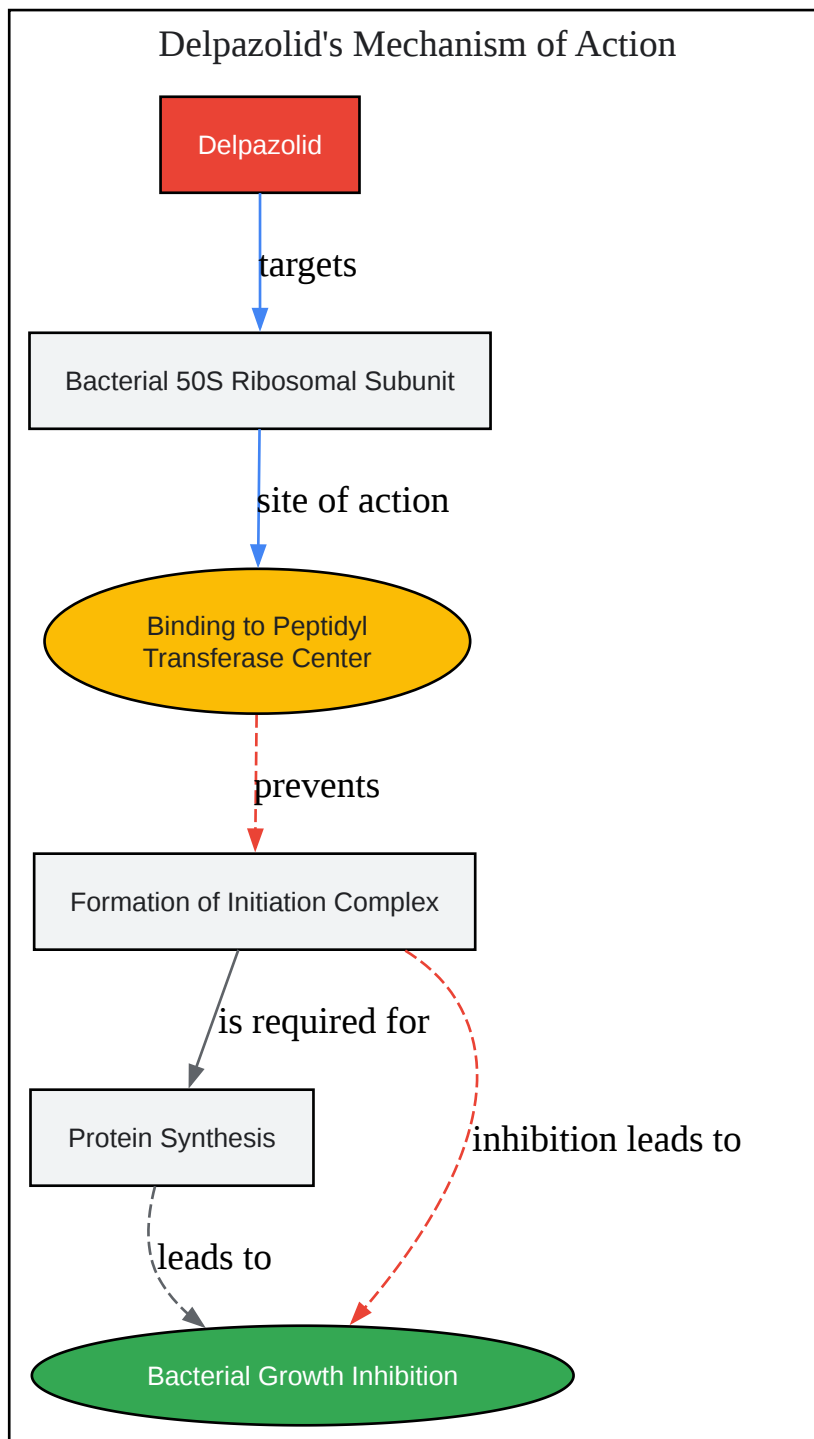


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*A high-level overview of the seven-step synthesis process for **Delpazolid**.*

Mechanism of Action

Similar to other oxazolidinones, **Delpazolid** exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for protein synthesis to begin.[1] This mechanism is distinct from many other classes of antibiotics, which contributes to its effectiveness against resistant strains.



[Click to download full resolution via product page](#)*Inhibition of bacterial protein synthesis by **Delpazolid**.*

Experimental Data

In Vitro Activity

Delpazolid has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-susceptible and -resistant *Staphylococcus aureus* (MSSA, MRSA), and various mycobacterial species.

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
M. tuberculosis H37Rv	-	0.25 - 1
Multidrug-Resistant M. tuberculosis	-	0.25
Extensively Drug-Resistant M. tuberculosis	-	1
M. abscessus	1.2	-
MSSA	-	2
MRSA	-	2
Data compiled from multiple sources.[3][4][7]		

Pharmacokinetics

Pharmacokinetic studies in animals and humans have revealed favorable properties for **Delpazolid**, including good oral bioavailability and a safety profile that appears to be improved over linezolid.

Single Ascending Dose (SAD) Study in Healthy Volunteers[3]

Dose	Cmax (µg/mL)	Tmax (hr)	AUC _{0-inf} (µg·h/mL)
50 mg	-	-	-
100 mg	-	-	-
200 mg	-	-	-
400 mg	-	-	-
800 mg	-	-	-
1600 mg	-	-	-
2400 mg	-	-	-
3200 mg	-	-	-

Note: Specific values were not provided in the source, but the maximum tolerated dose was determined to be 2400 mg.

Multiple Ascending Dose (MAD) Study in Healthy Volunteers (7 days)[8]

Dose (BID)	Cmax (µg/mL)	Tmax (hr)	T _{1/2} (hr)	AUC _{tau} (µg·h/mL)
400 mg	5.62	0.60	1.56	7.79
800 mg	11.15	1.04	1.58	19.46
1200 mg	13.83	1.13	1.69	38.15
1600 mg	-	-	-	-

Pharmacokinetics in Animal Models[2]

Species	Dose (p.o., mg/kg)	AUC (mg·h/L)	Cmax (mg/L)	tmax (h)	Half-life (h)
Mouse	30	48.28	24.45	0.5	1.11
Rat	10	16.24	4.03	1.17	1.13

Early Bactericidal Activity (EBA) in Pulmonary Tuberculosis Patients

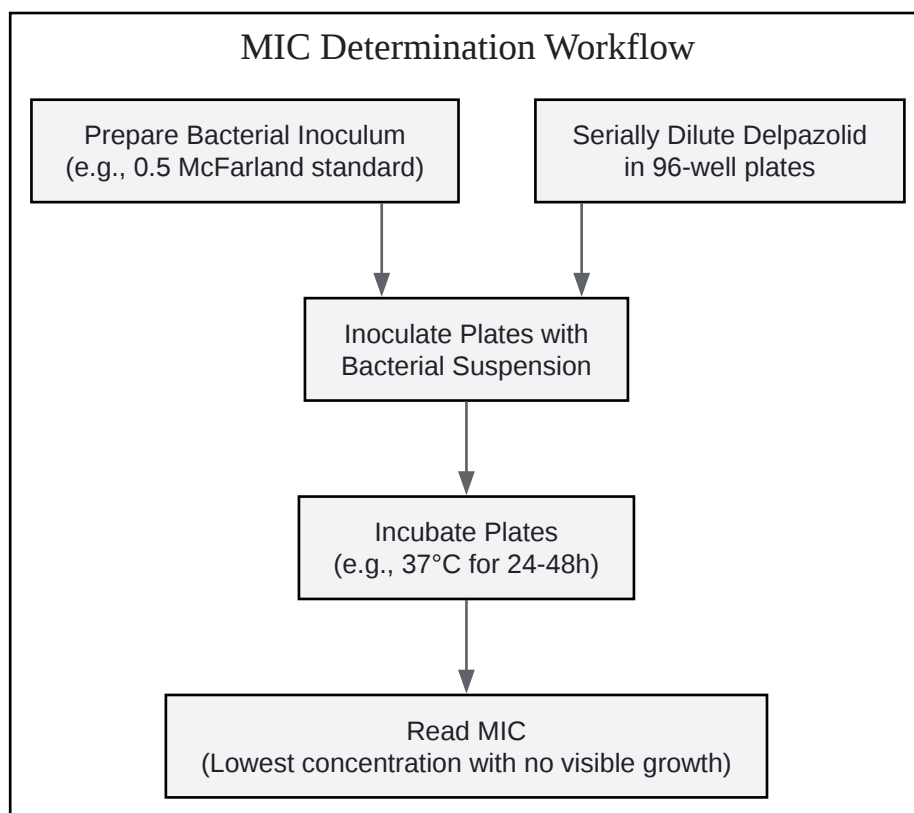
A Phase 2a study evaluated the early bactericidal activity of **Delpazolid** over 14 days in patients with newly diagnosed, smear-positive pulmonary tuberculosis.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Treatment Group	Mean Daily Decline in log-CFU/mL (± SD)
Delpazolid 800 mg QD	0.044 ± 0.016
Delpazolid 400 mg BID	0.053 ± 0.017
Delpazolid 800 mg BID	0.043 ± 0.016
Delpazolid 1200 mg QD	0.019 ± 0.017
Linezolid 600 mg BID	0.154 ± 0.023
HRZE (Standard Regimen)	0.192 ± 0.028

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **Delpazolid** is typically assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).



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A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

A detailed protocol for *M. tuberculosis* involves the following steps:

- Inoculum Preparation: A suspension of the *M. tuberculosis* strain is prepared in sterile saline and adjusted to a 1.0 McFarland standard. This is further diluted 1:20 in Middlebrook 7H9 broth.^[12]
- Drug Dilution: **Delpazolid** is serially diluted in 96-well plates containing Middlebrook 7H9 broth to achieve a range of final concentrations.^[12]
- Inoculation: 100 µL of the diluted bacterial inoculum is added to each well.^[12]
- Incubation: Plates are incubated at 37°C for 7 days.^[12]
- MIC Reading: After incubation, a resazurin-based indicator (e.g., alamarBlue) is added to each well, and the plates are incubated for an additional 24 hours. The MIC is determined as

the lowest drug concentration that prevents a color change from blue to pink.[7][12]

In Vivo Efficacy in a Murine Systemic Infection Model

The in vivo efficacy of **Delpazolid** can be evaluated in a murine model of systemic infection.

- Animal Model: Immunocompetent mice (e.g., ICR) are used.
- Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial pathogen (e.g., *S. aureus*).[13]
- Drug Administration: **Delpazolid** is administered orally at various doses at specified time points post-infection (e.g., 1 and 4 hours).[13]
- Endpoint: Mortality is monitored over a period of 7 days. The median effective dose (ED₅₀) is calculated.[13]

Conclusion

Delpazolid (LCB01-0371) is a promising oxazolidinone antibiotic with potent activity against multidrug-resistant bacteria, including *M. tuberculosis*. Its distinct chemical structure contributes to a favorable pharmacokinetic and safety profile. The data presented in this technical guide underscore the potential of **Delpazolid** as a valuable addition to the therapeutic arsenal for treating challenging bacterial infections. Further clinical development is ongoing to fully elucidate its efficacy and safety in various patient populations.

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